3-(Tert-butyl)-4-isobutyl-1-methyl-1h-pyrazol-5-amine
Description
3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a tert-butyl group at position 3, an isobutyl substituent at position 4, and a methyl group at position 1. Pyrazoles are heterocyclic aromatic compounds with two adjacent nitrogen atoms, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.
Properties
Molecular Formula |
C12H23N3 |
|---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-4-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H23N3/c1-8(2)7-9-10(12(3,4)5)14-15(6)11(9)13/h8H,7,13H2,1-6H3 |
InChI Key |
DDUCGIOGDOXSJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N(N=C1C(C)(C)C)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method is the condensation of appropriate hydrazines with 1,3-diketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The choice of raw materials, solvents, and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazoles.
Scientific Research Applications
3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Tert-butyl)-4-isobutyl-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The tert-butyl and isobutyl groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s biological effects.
Comparison with Similar Compounds
Substituent Variations in Pyrazol-5-amine Derivatives
Pyrazol-5-amine derivatives differ primarily in their substituent patterns, which dictate their physicochemical and biological properties. Below is a comparative analysis with key analogues:
Pharmacological and Material Properties
- In contrast, dichlorophenyl variants () may target pesticidal pathways .
- Crystallinity and Hydrogen Bonding : The tert-butyl group enhances steric hindrance, reducing crystallization tendencies. However, compounds like 3-Tert-butyl-1-(4-methoxyphenyl)-1H-pyrazol-5-amine form stable crystals via N–H···O hydrogen bonds, critical for X-ray diffraction studies (e.g., SHELX refinement in ) .
Key Research Findings
- Solubility Trade-offs : Isobutyl and methoxybenzyl substituents improve lipophilicity but may reduce aqueous solubility, impacting bioavailability .
- Thermal Stability : Dichlorophenyl derivatives exhibit higher thermal stability (evidenced by melting points >200°C), making them suitable for high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
